![molecular formula C9H19NO B3118775 [(oxiran-2-yl)methyl]dipropylamine CAS No. 24213-77-2](/img/structure/B3118775.png)
[(oxiran-2-yl)methyl]dipropylamine
Overview
Description
[(Oxiran-2-yl)methyl]dipropylamine is an organic compound with the molecular formula C9H19NO. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. The compound features a dipropylamine group attached to the oxirane ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as di-n-propylamine (dpa), have been studied as organic structural directing agents (osdas) in the crystallization of molecular sieves .
Mode of Action
In the case of dpa, it has been shown to induce transformation from certain molecular structures to a 2d-layered structure through h-bond interactions . This transformation is driven by the formation of a twin molecule (two-DPA), leading to the creation of 3D crystals .
Biochemical Pathways
Poly-aliphatic amine dendrimers, which are structurally related, have been shown to have vast potential applications in various fields such as electronics, healthcare, pharmaceuticals, biotechnology, engineering products, photonics, drug delivery, catalysis, electronic devices, nanotechnologies, and environmental issues .
Result of Action
Related compounds like dpa have been shown to play a crucial role in the crystallization of molecular sieves .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(oxiran-2-yl)methyl]dipropylamine typically involves the reaction of oxirane with dipropylamine under controlled conditions. One common method is the nucleophilic ring-opening of oxirane by dipropylamine. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or dichloromethane at room temperature. The reaction proceeds via the nucleophilic attack of the amine on the less sterically hindered carbon of the oxirane ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
[(Oxiran-2-yl)methyl]dipropylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxirane derivatives with additional functional groups.
Reduction: Diols with two hydroxyl groups.
Substitution: Various substituted amines and oxirane derivatives.
Scientific Research Applications
Chemistry
[(Oxiran-2-yl)methyl]dipropylamine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is used to study the mechanisms of enzyme-catalyzed reactions involving epoxides and amines. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of epoxy resins and other polymeric materials. Its reactivity makes it a valuable component in the formulation of adhesives, coatings, and sealants.
Comparison with Similar Compounds
Similar Compounds
[(Oxiran-2-yl)methyl]diethylamine: Similar structure but with ethyl groups instead of propyl groups.
[(Oxiran-2-yl)methyl]dimethylamine: Contains methyl groups instead of propyl groups.
[(Oxiran-2-yl)methyl]dibutylamine: Features butyl groups instead of propyl groups.
Uniqueness
[(Oxiran-2-yl)methyl]dipropylamine is unique due to its specific combination of an oxirane ring and a dipropylamine group. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
N-(oxiran-2-ylmethyl)-N-propylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-10(6-4-2)7-9-8-11-9/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUWYHWXFJKQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine](/img/structure/B3118692.png)
![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)
![N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B3118700.png)
![1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine](/img/structure/B3118712.png)
![methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate](/img/structure/B3118719.png)
![N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B3118720.png)
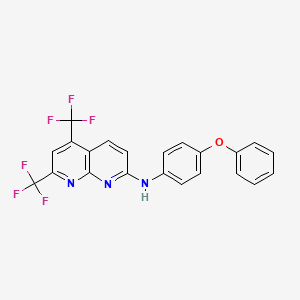
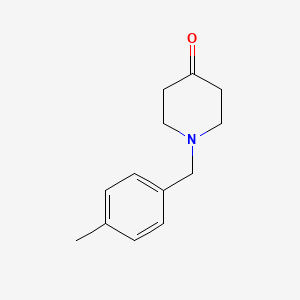

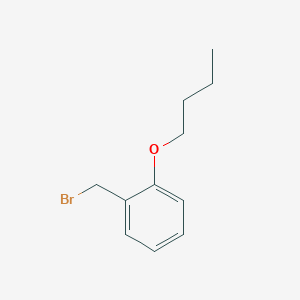
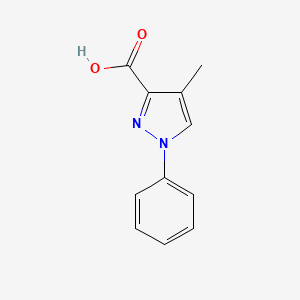
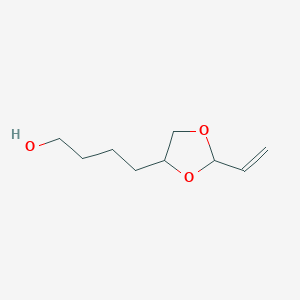
![9H-Pyrido[3,4-b]indole, 2-oxide](/img/structure/B3118783.png)
![4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B3118786.png)
